molecular formula C19H17NO3 B1246443 clausamine B

clausamine B

Cat. No. B1246443
M. Wt: 307.3 g/mol
InChI Key: JUASZGNNULZOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

clausamine B is a natural product found in Clausena anisata with data available.

Scientific Research Applications

Chemical Composition and Synthesis

  • Clausamine B is a carbazole alkaloid identified in the stems of Clausena anisata, a plant collected in Thailand. This compound, along with other related alkaloids, has been isolated and characterized for its unique chemical structure (Ito et al., 2009).
  • The total synthesis of clausamine B has been achieved, highlighting its chemical complexity and potential for further synthetic modifications. This synthesis process involves key steps like Heck coupling and Br–Li exchange reactions (Mal & Roy, 2015).

Biological and Pharmacological Activities

  • Clausamine B exhibits notable cytotoxicity against the human leukemia cell line HL-60, suggesting its potential application in cancer research and therapy (Ito et al., 2009).
  • Antiproliferative properties of clausine-B, which includes clausamine B, have been observed against several human cancer cell lines, including hepatic, hormone-dependent and non-hormone-dependent breast cancer, cervical cancer, and ovarian cancer. This implies its possible use in developing treatments for various types of cancer (Wan Nor I’zzah Wan Mohd Zain et al., 2009).

properties

Product Name

clausamine B

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

6-methoxy-2-prop-1-en-2-yl-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one

InChI

InChI=1S/C19H17NO3/c1-10(2)15-8-12-13(19(21)23-15)9-16(22-3)18-17(12)11-6-4-5-7-14(11)20-18/h4-7,9,15,20H,1,8H2,2-3H3

InChI Key

JUASZGNNULZOET-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)OC

synonyms

clausamine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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